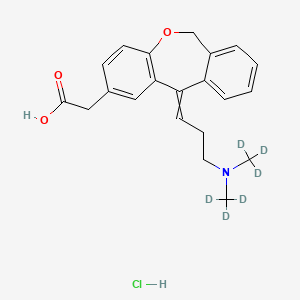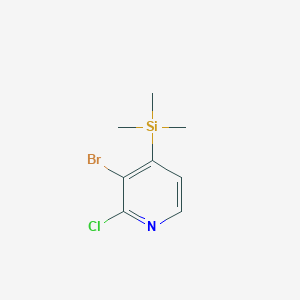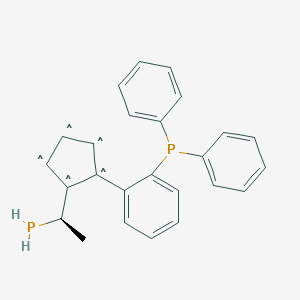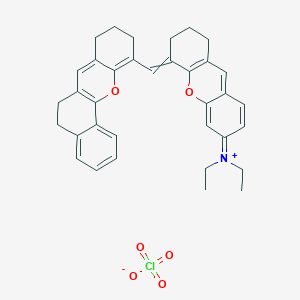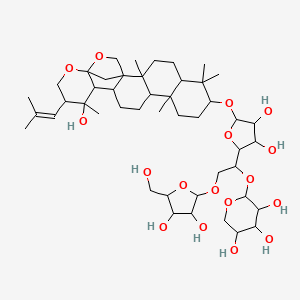
Bacoside A2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bacoside A2 is a phytocompound found in Bacopa monnieri (BM), a plant that has been used to treat various disorders like Alzheimer’s, Parkinson’s, cancer, ulcer, bronchitis, asthma, and a number of other diseases . It is a tetracyclic triterpenoid saponin-dammarane . Various types of bacosides are present in the plant BM which includes bacoside A, bacoside B, bacopaside, and bacopasaponin .
Molecular Structure Analysis
This compound is a dammarane-type triterpenoid saponin containing sugar chains linked to a steroid aglycone skeleton . The parent compounds (bacosides), aglycones (jujubogenin and pseudojujubogenin), and their derivatives (ebelin lactone and bacogenin A1) have been compared using a combination of in silico and in vitro screening methods .
Chemical Reactions Analysis
Triterpenoid saponins, like this compound, have been reported to be transformed in vivo to metabolites that give better biological activity and pharmacokinetic characteristics . The parent bacosides were not able to dock into the chosen CNS targets and had poor molecular properties as a CNS drug . In contrast, the aglycones and their derivatives showed better binding affinity and good CNS drug-like properties .
Aplicaciones Científicas De Investigación
Alzheimer's Disease and Amyloid-Beta Toxicity
Bacoside-A, including Bacoside A2, found in the Bacopa monnieri plant, exhibits significant effects against Alzheimer's disease. Research demonstrates that Bacoside-A inhibits cytotoxicity, fibrillation, and membrane interactions of amyloid-beta (Aβ42), a peptide implicated in Alzheimer's disease. Specifically, Bacoside-A reduces cell toxicity and inhibits fibril formation, particularly in the presence of membrane vesicles. This suggests its potential in ameliorating amyloid toxicity and benefits in cognitive functions and memory improvement (Malishev et al., 2017).
Bacoside Content Variation
A study on the variation of bacoside content, including this compound, in Bacopa monnieri shows fluctuations throughout the year. The highest yield of bacosides was during the monsoon period, with the most significant content found in the leaves. This indicates the importance of harvest timing for optimal bacoside yield (Sharma et al., 2013).
Neuropharmacological Applications
Bacoside A, including this compound, in Bacopa monnieri, has been utilized in treating neuropharmacological disorders. Variation in bacoside A content in different plant parts and accessions of B. monnieri was observed, with the highest content in stolons and lowest in leaves. This highlights its potential in neuropharmacological treatments (Naik et al., 2012).
Antimicrobial and Antibiofilm Activities
Bacoside A exhibits significant antibiofilm and antimicrobial activities against Staphylococcus aureus and Pseudomonas aeruginosa. It disrupts bacterial biofilms and affects cell membrane integrity, suggesting its potential as an antimicrobial agent in treating biofilm-related infections (Parai et al., 2017).
Anti-Aging and Antioxidant Properties
This compound, as part of Bacoside A, has been studied for its effects on aging, particularly in reducing lipid peroxidation in various organs like the brain, heart, and liver. This suggests its potential as an antioxidant in ameliorating stress-induced changes during aging (Pawar & Jadhav, 2017).
Prion Protein and Neuroprotection
Research on Bacoside-A, inclusive of this compound, reveals its significant effects on the fibrillation and membrane interactions of the amyloidogenic fragment of the prion protein, indicating its potential in neuroprotection and cognitive enhancement (Malishev et al., 2016).
Mecanismo De Acción
Bacoside A2 has been shown to have various mechanisms of action such as acetylcholinesterase inhibition, B-complex activation of vitamin acetyltransferase, β-amyloid reduction, enhanced cerebral blood flow, and amine synergy . Among the compounds tested in vitro, ebelin lactone showed binding affinity towards M 1 (K i = 0.45 μM) and 5-HT 2A (4.21 μM) receptors .
Direcciones Futuras
Due to its pharmaceutical importance, there is an increase in demand for Bacopa monnieri, the plant from which Bacoside A2 is derived . This is leading towards the extinction of the plant . Therefore, future directions include the enhancement of bacoside production using biotechnological approaches . This could involve the use of cell suspension culture, shoot culture, root culture, and hairy root culture . Bioreactors can also be used for the large-scale production of bacosides as they provide a suitable environment for the growth of the plant .
Propiedades
IUPAC Name |
2-[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[3,4-dihydroxy-5-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H74O17/c1-21(2)14-22-16-58-46-19-45(20-59-46)23(37(46)44(22,7)55)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)62-40-35(54)32(51)36(63-40)26(61-38-33(52)30(49)24(48)17-56-38)18-57-39-34(53)31(50)25(15-47)60-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTXTNHNHWTPDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(O7)C(COC8C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H74O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
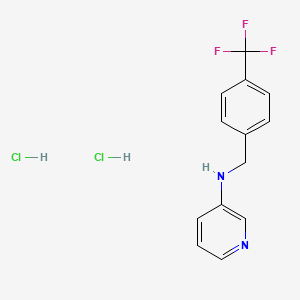
![[4-(4-Chlorobenzyl)-1-piperazinyl]acetic acid dihydrochloride](/img/structure/B1515192.png)
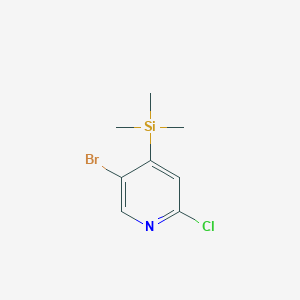
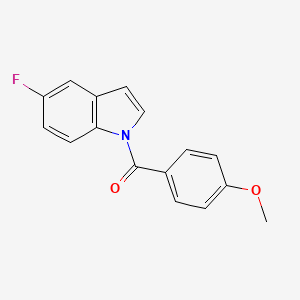
![2-(3-{5,5-Dimethyl-3-[4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-2-yl]cyclohex-2-en-1-ylidene}but-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1515198.png)
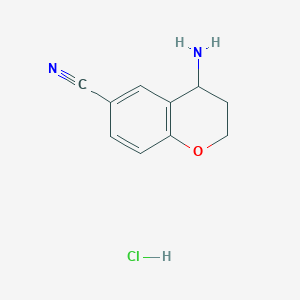
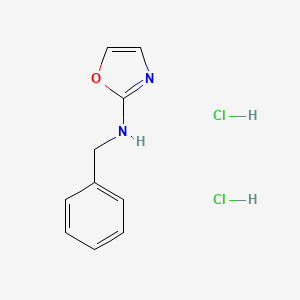
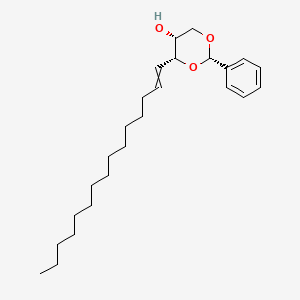
![2-[3-(2-Tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B1515210.png)
